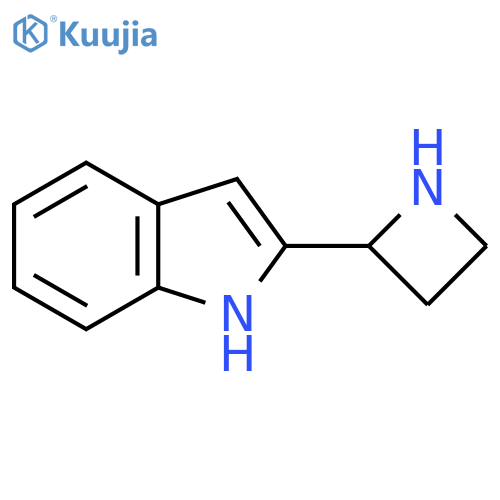

Cas no 1270474-29-7 (2-(azetidin-2-yl)-1H-indole)

2-(azetidin-2-yl)-1H-indole structure

商品名:2-(azetidin-2-yl)-1H-indole

2-(azetidin-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 2-(azetidin-2-yl)-1H-indole

- 1270474-29-7

- EN300-1829307

- AKOS006369500

-

- インチ: 1S/C11H12N2/c1-2-4-9-8(3-1)7-11(13-9)10-5-6-12-10/h1-4,7,10,12-13H,5-6H2

- InChIKey: YHZAYHXIOOFPOG-UHFFFAOYSA-N

- ほほえんだ: N1CCC1C1=CC2C=CC=CC=2N1

計算された属性

- せいみつぶんしりょう: 172.100048391g/mol

- どういたいしつりょう: 172.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-(azetidin-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829307-0.1g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1829307-0.25g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1829307-0.05g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1829307-10.0g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 10g |

$6758.0 | 2023-05-26 | ||

| Enamine | EN300-1829307-10g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1829307-2.5g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1829307-5.0g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 5g |

$4557.0 | 2023-05-26 | ||

| Enamine | EN300-1829307-0.5g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1829307-1.0g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 1g |

$1572.0 | 2023-05-26 | ||

| Enamine | EN300-1829307-1g |

2-(azetidin-2-yl)-1H-indole |

1270474-29-7 | 1g |

$914.0 | 2023-09-19 |

2-(azetidin-2-yl)-1H-indole 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1270474-29-7 (2-(azetidin-2-yl)-1H-indole) 関連製品

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量